Nezukone
Overview
Description
Nezukone is a tropone compound isolated from the wood of Thuja standishii Carr, a tree endemic to Japan. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nezukone can be synthesized through several methods. One notable method involves the iron carbonyl-promoted coupling between α,α,α′,α′-tetrabromoacetone and 3-isopropylfuran . Another method involves a seven-step synthesis from Δ3-trinorcarene, which includes the formation of a bicyclic isomer, base-promoted isomerization, and acidic workup to produce the natural product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Nezukone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, catalytic hydrogenation of this compound semicarbazone with Adams’ catalyst results in the absorption of three moles of hydrogen to give a colorless hexahydro compound .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include iron carbonyl, α,α,α′,α′-tetrabromoacetone, and 3-isopropylfuran . Reaction conditions often involve base-promoted isomerization and acidic workup .
Major Products Formed: Major products formed from the reactions of this compound include various hydrogenated and isomerized compounds, such as the hexahydro compound mentioned above .
Scientific Research Applications
Nezukone has several scientific research applications. In chemistry, it is used as a model compound for studying tropone derivatives and their reactions . In biology and medicine, this compound and its derivatives have been studied for their potential antifungal and antibacterial properties . Industrial applications include its use in the synthesis of other complex organic compounds .
Mechanism of Action
The mechanism of action of nezukone involves its interaction with various molecular targets and pathways. For example, this compound is a derivative of hinokitiol, which can restore iron transport. this compound itself cannot bind or transport iron . This difference in mechanism highlights the unique properties of this compound compared to its parent compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to nezukone include other tropone derivatives such as hinokitiol and its various isomers .
Uniqueness: this compound is unique due to its specific structure and properties, which differentiate it from other tropone derivatives. Its inability to bind or transport iron, unlike hinokitiol, is a notable distinction .
Properties
IUPAC Name |
4-propan-2-ylcyclohepta-2,4,6-trien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)9-4-3-5-10(11)7-6-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPWMAJDSLSRIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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